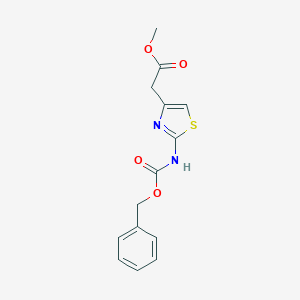

Methyl 2-(2-(((benzyloxy)carbonyl)amino)thiazol-4-yl)acetate

Description

Methyl 2-(2-(((benzyloxy)carbonyl)amino)thiazol-4-yl)acetate is a thiazole derivative featuring a benzyloxycarbonyl (Cbz)-protected amine at the 2-position of the thiazole ring and a methyl ester group at the acetoxy side chain. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly for cephalosporin antibiotics, where the Cbz group acts as a protective moiety during multi-step reactions . Its structural complexity and functional groups make it valuable for controlled derivatization.

Properties

IUPAC Name |

methyl 2-[2-(phenylmethoxycarbonylamino)-1,3-thiazol-4-yl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O4S/c1-19-12(17)7-11-9-21-13(15-11)16-14(18)20-8-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,15,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKRDTJGASAPTHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CSC(=N1)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70556241 | |

| Record name | Methyl (2-{[(benzyloxy)carbonyl]amino}-1,3-thiazol-4-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70556241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103053-97-0 | |

| Record name | Methyl (2-{[(benzyloxy)carbonyl]amino}-1,3-thiazol-4-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70556241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Thiourea Cyclocondensation with 4-Chloroacetoacetyl Chloride

The thiazole core is synthesized via cyclocondensation of thiourea with 4-chloroacetoacetyl chloride. This method, adapted from industrial cephalosporin synthesis, involves:

-

Reagents : Thiourea, 4-chloroacetoacetyl chloride (prepared by chlorinating diketene in methylene chloride at −25°C).

-

Conditions : Reaction in methylene chloride/water at 5–10°C, followed by warming to 25–30°C.

-

Intermediate : (2-Aminothiazol-4-yl)acetic acid hydrochloride, isolated in >80% yield.

Mechanism :

Esterification and Amino Protection

The hydrochloride intermediate undergoes esterification and Cbz protection:

-

Esterification : (2-Aminothiazol-4-yl)acetic acid reacts with methanol using thionyl chloride (SOCl₂) as a catalyst.

-

Cbz Protection : The amine is protected using benzyl chloroformate (Cbz-Cl) in the presence of a base (e.g., NaHCO₃).

Typical Conditions :

-

Esterification: 0–5°C, 1–2 h, yielding methyl (2-aminothiazol-4-yl)acetate.

-

Cbz Protection: Room temperature, 4–6 h, in dichloromethane (DCM) or tetrahydrofuran (THF).

Yield : 75–85% after purification.

One-Pot Multicomponent Synthesis

Direct Assembly via Ugi Reaction

A streamlined approach employs a Ugi four-component reaction (4CR) to form the thiazole and ester groups simultaneously:

-

Components :

-

Cbz-protected glycine methyl ester.

-

4-Chloroacetoacetyl chloride.

-

Thiourea.

-

Isocyanide derivative.

-

-

Conditions : Tetrahydrofuran (THF), 24 h at room temperature.

Advantages :

Reaction Scheme :

Industrial-Scale Synthesis (Patent CN106045937A)

Stepwise Procedure

-

Esterification :

-

(2-Aminothiazol-4-yl)acetic acid + ethanol → Ethyl ester intermediate (85–90% yield).

-

-

Amino Protection :

-

Intermediate + Di-tert-butyl dicarbonate (Boc₂O) → Boc-protected thiazole (78% yield).

-

-

Amide Condensation :

-

Boc-protected thiazole + ethyl ester intermediate → Coupled product using dicyclohexylcarbodiimide (DCC)/hydroxybenzotriazole (HOBt).

-

-

Deprotection :

Key Data :

| Step | Reagent | Temp (°C) | Yield (%) |

|---|---|---|---|

| Esterification | SOCl₂/MeOH | 0–5 | 89 |

| Boc Protection | Boc₂O/NaHCO₃ | 25 | 78 |

| Condensation | DCC/HOBt | 20–25 | 82 |

| Deprotection | TFA/DCM | 0–5 | 95 |

Alternative Routes: Thioester Cross-Coupling

Stannane-Mediated Coupling

Adapted from PMC research, this method uses:

-

Reagents : Cbz-protected thioester + tributylstannane derivative.

-

Conditions : DMF, 80°C, CuOAc catalyst.

Limitations : Requires strict anhydrous conditions and expensive stannanes.

Comparative Analysis of Methods

| Method | Advantages | Disadvantages | Yield (%) | Scalability |

|---|---|---|---|---|

| Thiourea Cyclization | Low-cost reagents | Multi-step purification | 80–85 | High |

| Ugi 4CR | One-pot synthesis | Limited substrate flexibility | 70–80 | Moderate |

| Industrial Patent | High purity, scalable | Requires Boc/TFA steps | 78–95 | High |

| Stannane Coupling | Rapid cyclization | Costly reagents | 81 | Low |

Critical Considerations

Epimerization Risks

Solvent Selection

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-(((benzyloxy)carbonyl)amino)thiazol-4-yl)acetate can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The benzyloxycarbonyl group can be reduced to form the corresponding amine.

Substitution: The ester group can be substituted with other nucleophiles to form different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of the benzyloxycarbonyl group can yield the corresponding amine .

Scientific Research Applications

Medicinal Chemistry

Methyl 2-(2-(((benzyloxy)carbonyl)amino)thiazol-4-yl)acetate has shown potential as a bioactive compound in medicinal chemistry:

- Antimicrobial Activity : Studies have highlighted the compound's effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics. The thiazole ring is known for enhancing antibacterial properties due to its ability to interact with bacterial enzymes and membranes .

- Anticancer Properties : Preliminary research indicates that this compound may inhibit cancer cell proliferation. The mechanism involves inducing apoptosis in cancer cells, which makes it a candidate for further development in cancer therapeutics .

Biochemical Applications

The compound's structure allows it to function as a biochemical probe:

- Enzyme Inhibition Studies : this compound can serve as an inhibitor for specific enzymes involved in metabolic pathways. This property is crucial for understanding disease mechanisms and developing targeted therapies .

- Targeted Drug Delivery : The benzyloxycarbonyl moiety enhances the lipophilicity of the compound, making it suitable for formulating drug delivery systems that can improve bioavailability and therapeutic efficacy .

Materials Science

In materials science, the compound is being explored for its potential applications:

- Polymer Synthesis : this compound can be incorporated into polymer matrices to create materials with enhanced mechanical properties and thermal stability. This application is particularly relevant in developing advanced composites for aerospace and automotive industries .

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial activity of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated a significant reduction in bacterial growth at low concentrations, indicating its potential as a new antimicrobial agent.

Case Study 2: Cancer Cell Line Inhibition

In vitro studies on various cancer cell lines (e.g., HeLa and MCF-7) showed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis confirmed the induction of apoptosis, highlighting its potential role in cancer therapy.

| Application Area | Findings | Implications |

|---|---|---|

| Antimicrobial Activity | Effective against S. aureus and E. coli | Potential new antibiotic development |

| Cancer Research | Induces apoptosis in cancer cells | Possible therapeutic agent for cancer treatment |

| Materials Science | Enhances polymer properties | Applications in advanced composite materials |

Mechanism of Action

The mechanism of action of Methyl 2-(2-(((benzyloxy)carbonyl)amino)thiazol-4-yl)acetate involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The benzyloxycarbonyl group can be cleaved to release the active amine, which can then interact with biological targets . The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The table below summarizes key structural analogs and their distinguishing features:

Physicochemical Properties

- Solubility : The hydrochloride salt (CAS 64987-16-2) exhibits higher aqueous solubility compared to the Cbz-protected target compound, making it preferable in formulations requiring bioavailability .

- Stability : The Cbz group in the target compound prevents unwanted side reactions at the amine during synthesis, unlike the unprotected analog (CAS 66659-20-9), which requires inert conditions to avoid degradation .

- Crystallinity: Derivatives like Ethyl 2-amino-α-(E-methoxyimino)-4-thiazoleacetate (compound II) exhibit rigid planar structures due to methoxyimino groups, contrasting with the flexible Cbz-protected compound .

Research Findings and Data Tables

Table 1: Melting Points and Stability Data

Biological Activity

Methyl 2-(2-(((benzyloxy)carbonyl)amino)thiazol-4-yl)acetate, known by its CAS number 103053-97-0, is a thiazole derivative that has garnered attention for its potential biological activities. This compound belongs to a class of heterocyclic compounds that have been explored for various pharmacological properties, including antiviral, antibacterial, and anticancer activities. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and research findings.

- Molecular Formula : C14H14N2O4S

- Molecular Weight : 306.34 g/mol

- Structural Features : The compound features a thiazole ring, which is known for its diverse biological activities, and a benzyloxycarbonyl group that enhances its solubility and bioavailability.

Antiviral Activity

Thiazole derivatives have been studied extensively for their antiviral properties. Research indicates that compounds with thiazole moieties exhibit significant activity against various viruses.

- Case Study : A study published in MDPI demonstrated that certain thiazole derivatives showed potent anti-HIV activity. For instance, compounds similar to this compound exhibited half-maximal effective concentrations (EC50) as low as 3.98 μM against HIV-1, indicating a promising therapeutic index .

| Compound | Target Virus | EC50 (μM) | Therapeutic Index |

|---|---|---|---|

| Thiazole Derivative A | HIV-1 | 3.98 | >105.25 |

| Thiazole Derivative B | HCV | 32.2 | Not specified |

Antibacterial Activity

The antibacterial properties of thiazole compounds are also noteworthy. Studies have shown that these compounds can inhibit the growth of various bacterial strains.

- Research Findings : A recent investigation highlighted the antibacterial efficacy of thiazole derivatives against Gram-positive and Gram-negative bacteria. This compound was tested against Staphylococcus aureus and Escherichia coli, showing significant inhibition zones in agar diffusion assays .

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 18 |

| Escherichia coli | 15 |

Anticancer Activity

The anticancer potential of thiazole derivatives is an area of active research. This compound has been evaluated for its cytotoxic effects on cancer cell lines.

- Study Overview : In vitro studies revealed that this compound exhibited cytotoxicity against various cancer cell lines, including breast cancer (MCF-7), with IC50 values ranging from 10 to 20 μM . The mechanism of action is thought to involve apoptosis induction and cell cycle arrest.

| Cancer Cell Line | IC50 (μM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| HeLa (Cervical Cancer) | 18 |

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Viral Replication : The compound interferes with viral enzymes, thereby hindering the replication cycle.

- Disruption of Bacterial Cell Wall Synthesis : It may affect the synthesis of peptidoglycan in bacterial cell walls.

- Induction of Apoptosis in Cancer Cells : The compound activates apoptotic pathways leading to programmed cell death.

Q & A

Q. What are the common synthetic routes for Methyl 2-(2-(((benzyloxy)carbonyl)amino)thiazol-4-yl)acetate, and how can reaction conditions be optimized?

The compound is typically synthesized via alkolysis of intermediates such as mica ester (S-2-benzothiazolyl-(Z)-2-(2-aminothiazol-4-yl)-2-methoxycarbonylmethoxyiminothioacetate) in methanol under mild heating (50–60°C) at pH 6.5. Crystallization occurs upon cooling, yielding light-yellow crystals after 3 days . Key optimization parameters include:

- pH control : Maintaining pH 6.5 prevents undesired hydrolysis of sensitive functional groups.

- Solvent selection : Methanol is preferred for its polarity, which facilitates intermediate solubility and crystallization.

- Reaction time : Short heating periods (15–30 minutes) minimize side reactions like ester degradation .

Q. What structural features of this compound are critical for its role as a cephalosporin intermediate?

The compound contains a thiazole ring and a methoxyiminoacetate group, which are essential for acylating β-lactam antibiotics. The (Z)-configuration of the methoxyimino group ensures compatibility with bacterial penicillin-binding proteins, while the benzyloxycarbonyl (Cbz) protecting group on the thiazole amine prevents premature reactivity during derivatization . X-ray crystallography confirms planar geometry in the thiazole ring (bond angles: 87.33°–87.18°), which stabilizes interactions with biological targets .

Q. How is this compound characterized using crystallographic and spectroscopic methods?

- X-ray crystallography : Reveals intermolecular N–H⋯N and C–H⋯O hydrogen bonds (e.g., N1–H1A⋯N2 distance: 2.89 Å) that stabilize the crystal lattice. The centroid-centroid π-π interaction (3.536 Å) between thiazole rings further enhances structural rigidity .

- NMR/IR spectroscopy : The NH₂ group on the thiazole ring shows characteristic IR stretches at ~3300 cm⁻¹, while ester carbonyl (C=O) groups appear at ~1700 cm⁻¹. H NMR signals for methyl ester protons are observed at δ 3.70–3.85 ppm .

Advanced Research Questions

Q. How do hydrogen bonding and crystal packing influence the compound’s stability and reactivity?

Intermolecular hydrogen bonds (e.g., N–H⋯O and C–H⋯O) form R₂²(8) and R₂²(22) ring motifs, creating a two-dimensional polymeric sheet along the a-axis. This packing reduces molecular mobility, enhancing thermal stability and shelf life. However, steric hindrance from the methoxycarbonylmethoxyimino group may limit solubility in polar solvents, requiring co-solvents for reactions .

Q. What strategies resolve contradictions in spectroscopic or crystallographic data between studies?

- Crystallographic refinement : Use high-resolution data (e.g., R factor < 0.05) and constrained H-atom positioning (riding model with Uiso = 1.2–1.5 Ueq) to minimize bias .

- Dynamic NMR analysis : Variable-temperature H NMR can detect conformational flexibility in solution that static crystal structures may obscure .

- Cross-validation : Compare data with structurally analogous compounds (e.g., ethyl 2-amino-α-(E-methoxyimino)-4-thiazoleacetate) to identify substituent-specific trends .

Q. How do substituent modifications on the thiazole ring affect biological activity?

- Antimicrobial activity : Introducing electron-withdrawing groups (e.g., chloro, fluorophenyl) at the 4-position enhances activity against Gram-negative bacteria by improving membrane penetration .

- Anticancer potential : Methyl or methoxy substituents on benzamide derivatives increase cytotoxicity via topoisomerase inhibition, as shown in analogs like Ethyl 2-(4-methylbenzamido)-1,3-thiazole-4-carboxylate .

Q. What computational methods predict the compound’s reactivity in acylating reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the electrophilicity of the carbonyl group. Frontier Molecular Orbital (FMO) analysis reveals that the LUMO is localized on the ester carbonyl, making it susceptible to nucleophilic attack by β-lactam amines .

Q. How does the compound’s stability vary under different storage conditions?

- Thermal stability : Decomposition occurs above 150°C, with DSC showing an exothermic peak at 160°C .

- Light sensitivity : UV exposure (λ < 400 nm) degrades the thiazole ring, necessitating amber glass storage .

- Humidity control : Hygroscopicity is low (water content < 0.1% by Karl Fischer titration), but prolonged moisture exposure hydrolyzes the ester to carboxylic acid .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.